2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMSKOLPLZURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution with Carboxymethyl Sulfide
Reagents :
-
Pyrrolidine derivative (e.g., 2-bromomethyl-pyrrolidine)
-
Carboxymethyl sulfide
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Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
-
Sulfanylmethyl Introduction : React 2-bromomethyl-pyrrolidine with carboxymethyl sulfide in THF at 0–25°C for 12–24 hours.
-
Boc Protection : Add Boc₂O and a base (e.g., triethylamine) to the intermediate, stirring at room temperature for 16 hours.
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Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification : Column chromatography (hexane/ethyl acetate, 70:30) yields the product as a white solid.
Yield : ~85–90% (estimated from analogous reactions).
Method 2: Thiol-Ene Click Chemistry
Reagents :
-
2-Allyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Thioglycolic acid
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Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
Procedure :
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Radical Thiol-Ene Reaction : Irradiate a mixture of 2-allyl-pyrrolidine and thioglycolic acid under UV light (λ = 365 nm) for 2 hours.
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Boc Protection : Introduce Boc groups post-reaction using Boc₂O in DCM.
-
Purification : Recrystallization from hexane/ethyl acetate.
Yield : ~75–80% (based on similar thiol-ene reactions).
Method 3: Reductive Amination
Reagents :
-
2-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Mercaptoacetic acid
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Sodium cyanoborohydride (NaBH₃CN)
Procedure :
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Imine Formation : React 2-formyl-pyrrolidine with mercaptoacetic acid in methanol.
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Reduction : Add NaBH₃CN at 0°C, stir for 6 hours.
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Isolation : Concentrate under vacuum and purify via flash chromatography.
Yield : ~70–75% (estimated from reductive amination benchmarks).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Additives
-
Base Selection : Triethylamine or K₂CO₃ improves Boc group incorporation.
-
Radical Inhibitors : Hydroquinone prevents polymerization in thiol-ene reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.45 (s, 9H, Boc), δ 3.40–3.70 (m, 4H, pyrrolidine), δ 2.90 (t, SCH₂) |
| ¹³C NMR | δ 155.1 (C=O), δ 80.1 (Boc), δ 35.6 (SCH₂) |
| IR | 1740 cm⁻¹ (C=O ester), 2550 cm⁻¹ (S-H, if present) |
| MS (ESI+) | m/z 264.1 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other proteins, altering their activity or stability. The molecular targets and pathways involved can vary widely, but often involve interactions with nucleophilic or electrophilic sites on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Reactivity and Stability
Compound A : (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)
- Key Differences: Substituent: Iodomethyl (–CH2I) instead of carboxymethylsulfanylmethyl. Reactivity: The iodine atom enhances electrophilicity, making it prone to nucleophilic substitution (e.g., Suzuki couplings) compared to the thioether-carboxylic acid group in the target compound.
Compound B : tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353945-57-9)
- Key Differences: Substituent: Hydroxyethylthio (–SCH2CH2OH) at the 3-position vs. carboxymethylsulfanylmethyl at the 2-position.
Compound C : 2-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353943-56-2)
- Key Differences: Substituent: Cyclopropylamino-carboxymethyl (–CH2N(C3H5)CH2COOH) group. Molecular Weight: 298.38 g/mol () vs. 275.36 g/mol for the target compound, reflecting the added cyclopropyl group .
Thermal and Chemical Stability
- Thermal Degradation :
- highlights that tert-butyl esters in polymers undergo thermal cleavage at ~125–116 kJ/mol activation energy. While the target compound’s exact thermal stability is undocumented, its tert-butyl ester group is likely susceptible to similar acid-catalyzed cleavage under heat .
- Comparison with Compound B : The hydroxyethylthio group in Compound B may stabilize the molecule via intramolecular hydrogen bonding, whereas the carboxymethylsulfanyl group in the target compound could promote decarboxylation at elevated temperatures.
Functional Group Compatibility
Biological Activity
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, with a molecular formula of C₁₃H₁₉N₃O₄S and a molecular weight of approximately 275.36 g/mol, contains a pyrrolidine ring, various functional groups, and a tert-butyl ester, which contribute to its reactivity and biological activity .
Structural Characteristics
The structural characteristics of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester are pivotal in determining its biological activity. The presence of the carboxymethyl group and the sulfanyl group enhances its interaction with biological molecules, potentially influencing various biochemical pathways.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₄S |
| Molecular Weight | 275.36 g/mol |
| Boiling Point | Approximately 406.3 °C |
| Density | Approximately 1.199 g/cm³ |
Biological Activity
Preliminary studies suggest that 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits various biological activities, particularly in pharmacological contexts. Compounds sharing similar structural motifs often demonstrate:
- Antioxidant Activity : Its sulfanyl group may provide radical-scavenging properties.
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation.
- Analgesic Properties : Structural analogs are known for pain-relieving effects.
The exact mechanisms of action for this compound remain to be fully elucidated, necessitating further research.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activities of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Notable studies include:
- Antioxidant Studies : A study on related pyrrolidine derivatives demonstrated significant antioxidant activity, suggesting that the compound may similarly protect against oxidative stress .
- Anti-inflammatory Research : Investigations into compounds with carboxymethyl and sulfanyl groups revealed their effectiveness in reducing inflammatory markers in vitro .
- Analgesic Research : Similar pyrrolidine-based compounds have been linked to analgesic effects, indicating that this compound may also possess pain-relieving properties .
Synthesis Methods
The synthesis of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through various methods that highlight its versatility:
- Nucleophilic Substitution Reactions : Utilizing functional groups for targeted modifications.
- Esterification Processes : Employing acid chlorides or anhydrides to form the tert-butyl ester.
These synthetic routes are essential for producing the compound for further biological evaluation.
Q & A
Q. How to mitigate side reactions (e.g., tert-butyl ester cleavage) during downstream modifications?
- Methodological Answer :
- Protecting group compatibility : Avoid strong acids (TFA) or bases (LiAlH₄); use mild deprotection (H₂/Pd in EtOAc).
- Computational screening : Identify conditions that minimize ester hydrolysis using COSMO-RS solvent models.
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to detect cleavage intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
